![molecular formula C9H4BrClN2O2 B2385216 8-Bromo-4-chloro-3-nitroquinoline CAS No. 1602806-67-6](/img/structure/B2385216.png)
8-Bromo-4-chloro-3-nitroquinoline
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Overview
Description
8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process often requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Quinoline N-oxides: Oxidation reactions produce N-oxides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is used in the development of antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Another derivative with a fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness: 8-Bromo-4-chloro-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromo, chloro, and nitro groups makes it a versatile intermediate for further chemical modifications and applications .
Biological Activity
8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C9H4BrClN2O2. The compound is synthesized through a series of reactions involving bromination, chlorination, and nitration of quinoline derivatives. A common synthetic route includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions, allowing for the introduction of bromo and nitro groups at specific positions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it modulates receptor signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The compound's anticancer properties have been investigated in several studies. In vitro assays revealed that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, a study highlighted its effectiveness against breast cancer cells, where it significantly reduced cell viability and promoted apoptotic cell death .
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent .
- Cancer Cell Line Studies : A case study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Bromo-4-chloro-3-nitroquinoline | Similar halogen substitutions | Moderate antimicrobial activity |
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline | Fluorine substitution alters reactivity | Enhanced anticancer properties |
8-Bromo-4-methyl-3-nitroquinoline | Methyl group may affect solubility | Reduced activity compared to target compound |
Properties
IUPAC Name |
8-bromo-4-chloro-3-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWHFXFGJZPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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